Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
Description
Systematic IUPAC Nomenclature and CAS Registry Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. The compound is registered under Chemical Abstracts Service number 1017784-04-1, providing a unique identifier for this specific molecular structure. The numbering system for the pyrazole ring follows conventional heterocyclic nomenclature, where the nitrogen atoms occupy positions 1 and 2, with position 1 bearing the methyl substituent. The chlorine atom is positioned at carbon-4, while the carboxylate ester functionality is attached at carbon-3 of the pyrazole ring system.
The molecular descriptor number assigned to this compound is MFCD06203977, which serves as an additional identification tool in chemical databases. Alternative nomenclature systems may refer to this compound using various synonyms, but the IUPAC designation remains the standard for scientific communication. The systematic name clearly conveys the structural features and substitution pattern, allowing for unambiguous identification among the vast array of pyrazole derivatives.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1017784-04-1 |
| Molecular Descriptor Number | MFCD06203977 |
| IUPAC Name | This compound |
| Molecular Formula | C6H7ClN2O2 |
| Molecular Weight | 174.58-174.59 g/mol |
Molecular Architecture: X-ray Crystallographic Analysis
The molecular architecture of this compound exhibits characteristic features typical of substituted pyrazole systems. The five-membered heterocyclic ring adopts a planar configuration, with the nitrogen atoms at positions 1 and 2 contributing to the aromatic character of the system. The chlorine substituent at position 4 introduces electron-withdrawing effects that influence the electronic distribution throughout the ring system. The methyl ester group at position 3 extends from the ring plane, with the carbonyl carbon forming a conjugated system with the pyrazole ring.
Crystallographic studies of related pyrazole derivatives demonstrate that the substitution pattern significantly affects the solid-state packing arrangements and intermolecular interactions. The presence of the chlorine atom and ester functionality creates opportunities for specific intermolecular contacts, including halogen bonding and dipole-dipole interactions. These structural features contribute to the overall stability of the crystal lattice and influence the physical properties of the compound.
The bond lengths and angles within the pyrazole ring system conform to typical values observed in aromatic heterocycles. The carbon-nitrogen bonds exhibit partial double-bond character due to the delocalized electron system, while the carbon-chlorine bond length reflects the covalent radius of chlorine and its electronegativity. The ester carbonyl group maintains its characteristic planar geometry, with the methoxy group oriented to minimize steric interactions with the ring substituents.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides distinctive fingerprints that enable structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for each distinct proton and carbon environment within the molecule. The Simplified Molecular Input Line Entry System representation O=C(C1=NN(C)C=C1Cl)OC accurately describes the connectivity and provides a foundation for spectroscopic interpretation.
Proton nuclear magnetic resonance spectroscopy typically displays signals corresponding to the pyrazole ring proton, the N-methyl group, and the ester methyl group, each appearing in characteristic chemical shift regions. The pyrazole ring proton appears as a singlet due to the absence of vicinal coupling partners, while the methyl groups generate distinct singlet signals at different chemical shifts reflecting their unique electronic environments. The integration ratios provide quantitative information about the relative numbers of protons in each environment.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbon of the ester group appearing in the characteristic downfield region around 160-170 parts per million. The pyrazole ring carbons exhibit chemical shifts typical of aromatic heterocycles, with the chlorine-bearing carbon showing characteristic downfield displacement due to the electron-withdrawing effect of the halogen substituent. The methyl carbons appear in the aliphatic region with distinct chemical shifts reflecting their different bonding environments.
Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 174, corresponding to the molecular weight of the intact molecule. Fragmentation patterns typically involve loss of the methoxy group, chlorine atom, or methyl substituents, generating characteristic fragment ions that support structural assignment. The isotope pattern reflects the presence of chlorine, which exhibits characteristic isotopic splitting due to the natural abundance of chlorine-35 and chlorine-37 isotopes.
Tautomeric Behavior and Conformational Analysis
The tautomeric behavior of pyrazole derivatives, including this compound, represents a fundamental aspect of their chemical behavior and influences their reactivity patterns. Pyrazole systems can potentially undergo annular tautomerism involving migration of the ring hydrogen between the two nitrogen atoms, though this process is significantly restricted in N-methylated derivatives. The presence of the methyl group at position 1 effectively blocks the typical tautomeric interconversion observed in unsubstituted pyrazoles, thereby stabilizing a single tautomeric form.
Recent studies on tautomerism in pyrazoles have demonstrated that the electronic nature of ring substituents plays a crucial role in determining tautomeric preferences. Electron-withdrawing substituents such as the chlorine atom at position 4 tend to stabilize specific tautomeric forms by modulating the electron density distribution within the heterocyclic system. The ester functionality at position 3 introduces additional electronic effects that influence the overall stability of the molecular conformation.
The conformational analysis of this compound focuses primarily on the orientation of the ester side chain relative to the pyrazole ring plane. The methyl ester group can adopt multiple rotational conformations around the carbon-carbon bond connecting the carbonyl carbon to the ring system. Energy calculations suggest that conformations minimizing steric interactions between the ester methyl group and the chlorine substituent are energetically favored.
Environmental conditions such as solvent polarity and temperature can influence the conformational equilibrium, though the energy barriers between different conformations are typically low enough to allow rapid interconversion at room temperature. Nuclear magnetic resonance studies in various solvents provide insights into the preferred conformations and the dynamics of conformational exchange processes. The absence of significant tautomeric complexity in this N-methylated derivative simplifies the conformational analysis compared to systems capable of annular tautomerism.
Properties
IUPAC Name |
methyl 4-chloro-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-3-4(7)5(8-9)6(10)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQHPWAHZHGYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form pyrazole derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Hydrolysis: Formation of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceutical Agents
Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features enable the development of potential anti-inflammatory , antimicrobial , and anticancer agents. The compound's reactivity allows for modifications that can enhance biological activity or selectivity against specific targets.
Case Study: Anticancer Compounds
Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. This compound can be modified to create compounds that target these enzymes effectively, demonstrating its potential in developing novel cancer therapeutics.
Agrochemicals
Development of Pesticides and Herbicides
The compound is instrumental in the formulation of various agrochemical products, including pesticides and herbicides. Its ability to disrupt biological processes in pests makes it a valuable candidate for developing effective agricultural solutions.
Case Study: Tebufenpyrad and Tolfenpyrad
This compound is a precursor for the synthesis of tebuphyprad and tolfenpyrad, both of which are widely used acaricides. These compounds demonstrate high efficiency and safety in controlling pests on crops, showcasing the importance of this compound in agricultural chemistry.
Materials Science
Synthesis of Advanced Materials
In materials science, this compound is utilized in synthesizing advanced materials such as polymers and coordination complexes. Its unique chemical properties allow for the creation of materials with tailored characteristics suitable for specific applications.
Case Study: Polymer Development
Research has shown that incorporating pyrazole derivatives into polymer matrices can enhance mechanical properties and thermal stability. This compound can be used as a monomer or cross-linking agent to develop high-performance polymers for industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Functional Group Analysis
Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
- Structural Difference : Ethyl ester (COOCH₂CH₃) replaces the methyl ester.
Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate
- Structural Difference: Chloro substituent replaced by amino (NH₂) at position 4; 1-methyl group replaced by propyl.
- Impact: The amino group introduces nucleophilic reactivity, enabling participation in coupling reactions (e.g., amide bond formation). The propyl group may alter steric effects in binding interactions .
4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
- Structural Difference : Carboxylic acid (COOH) replaces the methyl ester.
- Impact : The free carboxylic acid serves as a synthetic precursor for ester or amide derivatives. Its lower molecular weight (160.56 g/mol) may improve aqueous solubility compared to esters .
Commercial Availability and Stability
- In contrast, Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate remains available in bulk (up to 5g) from BLD Pharm Ltd., highlighting its broader accessibility .
Biological Activity
Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, notable for its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and antifungal properties, as well as its potential applications in medicinal chemistry and agriculture.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C6H7ClN2O2
- Molecular Weight: 174.58 g/mol
This compound is characterized by a five-membered ring structure containing two nitrogen atoms, contributing to its reactivity and biological significance.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:
- Tautomerism: Pyrazoles exhibit tautomerism, which can influence their reactivity and interaction with biological targets.
- Enzyme Inhibition: The compound has been investigated for its potential to inhibit specific enzymes involved in fungal and bacterial metabolism, enhancing its efficacy as an antimicrobial agent .
Antimicrobial Properties
This compound has shown promising results in various studies regarding its antimicrobial properties:
- Antifungal Activity: Research indicates that this compound exhibits significant antifungal activity against several phytopathogenic fungi. For instance, it has been tested against species such as Pyricularia oryzae, showing an inhibition rate of up to 77.8% .
Case Studies
Several studies have highlighted the efficacy of this compound:
-
Study on Antifungal Activity:
- A series of experiments demonstrated that derivatives of pyrazole compounds, including this compound, displayed higher antifungal activity compared to standard fungicides like boscalid. The structure-activity relationship (SAR) analysis indicated that modifications in the pyrazole ring could enhance bioactivity .
- Agricultural Applications:
Research Findings
Q & A
Q. What are the common synthetic routes for Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate, and how can regioselectivity be controlled during synthesis?
Synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or via halogenation of pre-formed pyrazole cores. For example, nucleophilic substitution reactions using K₂CO₃ as a base can introduce chlorine at the 4-position . Regioselectivity is influenced by steric and electronic factors: the methyl group at N1 directs substitution to the 4-position, while electron-withdrawing groups (e.g., carboxylates) stabilize intermediates. Reaction monitoring via TLC and optimization of solvent polarity (e.g., cyclohexane/ethyl acetate gradients) are critical for isolating the desired regioisomer .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- ¹H/¹³C NMR : Key signals include the methyl group at N1 (δ ~3.8 ppm, singlet) and the carboxylate methyl ester (δ ~3.9 ppm). The pyrazole ring protons appear as distinct singlets or doublets in the δ 7.0–8.0 ppm range .
- IR : Strong carbonyl stretches (C=O) at ~1700 cm⁻¹ and C-Cl stretches near 750 cm⁻¹ confirm functional groups .
- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of COOCH₃) validate the structure .
Q. How should researchers handle stability and storage of this compound to prevent degradation?
The compound is stable under inert atmospheres but susceptible to hydrolysis in humid conditions. Store at room temperature in airtight containers with desiccants. Avoid prolonged exposure to light, as UV irradiation may degrade the pyrazole ring . Solubility in polar aprotic solvents (e.g., DMSO, DMF) enables stock solutions for long-term storage at –20°C .
Q. What safety precautions are recommended given limited toxicological data for pyrazole derivatives?
While specific toxicity data for this compound is scarce, structurally similar pyrazoles exhibit moderate acute toxicity (H302: harmful if swallowed). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical consultation. Avoid strong oxidizers to prevent hazardous decomposition (e.g., HCl, CO release) .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular conformation or regiochemistry?
Single-crystal X-ray diffraction with SHELXL refinement provides unambiguous confirmation of the 4-chloro substitution and ester orientation. Mercury CSD 2.0 can visualize packing patterns and intermolecular interactions (e.g., C–H···O hydrogen bonds), which influence solid-state reactivity . For example, a study on 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde used SHELX to confirm planarity of the pyrazole ring and醛基 orientation .
Q. What strategies optimize catalytic functionalization (e.g., cross-coupling) at the 4-chloro position while preserving the ester group?
Palladium-catalyzed Suzuki-Miyaura couplings are effective for replacing chlorine with aryl/heteroaryl groups. Use Pd(PPh₃)₄ or XPhos precatalysts in THF/water mixtures at 60–80°C. Protecting the ester with trimethylsilyl groups prevents transesterification. Monitor reaction progress via LC-MS to detect byproducts (e.g., dehalogenation) .
Q. How do computational methods (e.g., DFT) predict reactivity in nucleophilic substitution versus elimination pathways?
DFT calculations (B3LYP/6-31G*) model transition states to assess activation barriers. For example, steric hindrance from the 1-methyl group favors SN2 substitution over E2 elimination. Solvent models (e.g., PCM for DMSO) refine predictions of kinetic vs. thermodynamic control .
Q. What role does this compound play in synthesizing bioactive hybrids (e.g., triazole-pyrazole conjugates)?
The 4-chloro group serves as a handle for click chemistry (e.g., azide-alkyne cycloaddition). In a recent study, azido derivatives of this compound were used to generate triazole hybrids with anti-microbial activity. Biological assays (e.g., MIC testing) showed enhanced potency when paired with fluorobenzyl substituents .
Q. How can researchers address contradictions in reported solubility or stability data across studies?
Systematic reproducibility studies under controlled conditions (temperature, solvent purity, humidity) are essential. For example, discrepancies in aqueous solubility may arise from polymorphic forms. Use DSC and PXRD to identify crystalline vs. amorphous phases .
Q. What advanced analytical techniques (e.g., HRMS, in situ IR) elucidate mechanistic pathways in degradation or catalysis?
- HRMS : Detects transient intermediates (e.g., acyl azides) during thermal decomposition.
- In situ IR : Monitors ester hydrolysis kinetics in real time by tracking C=O peak attenuation.
- NMR kinetics : Quantifies regioselectivity in competing substitution reactions (e.g., Cl vs. OMe displacement) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
